2-(Morpholine-4-carbonyl)benzoic acid
Overview
Description
2-(Morpholine-4-carbonyl)benzoic acid is an organic compound with the molecular formula C12H13NO4 It is characterized by the presence of a morpholine ring attached to a benzoic acid moiety through a carbonyl group
Biochemical Analysis
Biochemical Properties
2-(Morpholine-4-carbonyl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions can vary, including binding to active sites or altering enzyme conformation, thereby affecting the overall biochemical reaction.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of specific genes involved in metabolic processes, leading to changes in cellular activity and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation . Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in altered cellular responses and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to changes in cellular activity, which may be due to its gradual degradation or accumulation within cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal impact, while higher doses can lead to significant changes in cellular function and metabolism . Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful to the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of the cell, affecting energy production and other vital processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation within different cellular compartments, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Morpholine-4-carbonyl)benzoic acid typically involves the reaction of morpholine with a suitable benzoic acid derivative. One common method is the acylation of morpholine with 2-chlorobenzoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or extraction techniques.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2-(Morpholine-4-carbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated benzoic acid derivatives.
Scientific Research Applications
2-(Morpholine-4-carbonyl)benzoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Morpholine-4-carbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with biological receptors, while the benzoic acid moiety can participate in hydrogen bonding and other interactions. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Morpholine-4-carboxylic acid: Similar structure but lacks the benzoic acid moiety.
Benzoic acid derivatives: Similar aromatic structure but lack the morpholine ring.
Uniqueness: 2-(Morpholine-4-carbonyl)benzoic acid is unique due to the combination of the morpholine ring and benzoic acid moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(morpholine-4-carbonyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11(13-5-7-17-8-6-13)9-3-1-2-4-10(9)12(15)16/h1-4H,5-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNQMHHGQWNYFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10224038 | |
Record name | Benzoic acid, o-(morpholinocarbonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10224038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73728-40-2 | |
Record name | Benzoic acid, o-(morpholinocarbonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073728402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 73728-40-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175192 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, o-(morpholinocarbonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10224038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 73728-40-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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